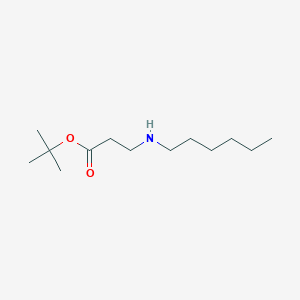
5-Chloro-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole (CTT) is a synthetic organic compound with a variety of applications in research and industry. It is a member of the thiadiazole family, a class of compounds that are known to have a wide range of biological activities. CTT has been used in the synthesis of pharmaceuticals, in the study of enzyme inhibition and in the development of new materials. Its unique properties make it an attractive compound for further research.
Aplicaciones Científicas De Investigación
5-Chloro-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of other thiadiazoles. It has also been used to study the inhibition of enzymes, such as cytochrome P450 and glutathione S-transferase. Additionally, this compound has been used in the development of new materials and in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole is still not fully understood. However, it is believed that this compound acts as an inhibitor of enzymes, such as cytochrome P450 and glutathione S-transferase. It is also believed that this compound may act as an antioxidant and may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to be an inhibitor of enzymes, such as cytochrome P450 and glutathione S-transferase. It has also been shown to have antioxidant properties and to be involved in the regulation of gene expression. Additionally, this compound has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-Chloro-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole is its availability and low cost. It is a relatively simple compound to synthesize and can be obtained from a variety of sources. Additionally, it is relatively stable and has a wide range of applications in research and industry.
However, there are some limitations to using this compound in laboratory experiments. It is a relatively new compound and its mechanism of action is still not fully understood. Additionally, the effects of this compound on the human body are still not fully understood and it should be used with caution in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for research on 5-Chloro-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole. These include further studies on its mechanism of action, its effects on the human body, and its potential applications in the development of new materials. Additionally, further studies on its potential as an inhibitor of enzymes, such as cytochrome P450 and glutathione S-transferase, could be beneficial. Finally, studies on its potential as an antioxidant and its involvement in gene regulation could also be beneficial.
Métodos De Síntesis
5-Chloro-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole can be synthesized through a variety of methods. The most common method is the Fischer indole synthesis, which involves the reaction of indole with 3,4,5-trimethoxyphenyl chloride in the presence of a base. This method has been used for the synthesis of this compound in the laboratory and in industrial settings. Other methods include the reaction of indole with 3,4,5-trimethoxyphenyl bromide and the reaction of 3,4,5-trimethoxyphenyl chloride with thiourea.
Propiedades
IUPAC Name |
5-chloro-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c1-15-7-4-6(10-13-11(12)18-14-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWSCLBWZPGIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NSC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6340584.png)
![tert-Butyl 3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340587.png)
![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate](/img/structure/B6340598.png)
![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate](/img/structure/B6340602.png)
![tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6340614.png)

![tert-Butyl 3-[(3-butoxypropyl)amino]propanoate](/img/structure/B6340626.png)
![tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate](/img/structure/B6340629.png)
![tert-Butyl 3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340635.png)
![5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340649.png)
![tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B6340651.png)
![tert-Butyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340655.png)
![tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6340656.png)
![5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340669.png)